molecular formula C15H14N2O5S B11520491 3-{[(3-Carbamoyl-4-methylphenyl)sulfonyl]amino}benzoic acid

3-{[(3-Carbamoyl-4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B11520491
M. Wt: 334.3 g/mol
InChI Key: AKABTULQHNBDKS-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid is a complex organic compound that features both sulfonamide and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-carbamoyl-4-methylbenzenesulfonamido)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves crystallization or chromatography techniques to ensure the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex sulfonamide derivative, while reduction could simplify the molecule to a more basic benzoic acid derivative .

Scientific Research Applications

3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-carbamoyl-4-methylbenzenesulfonamido)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of biochemical processes such as inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Carbamoyl-4-methylbenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new therapeutic agents .

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

3-[(3-carbamoyl-4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14N2O5S/c1-9-5-6-12(8-13(9)14(16)18)23(21,22)17-11-4-2-3-10(7-11)15(19)20/h2-8,17H,1H3,(H2,16,18)(H,19,20)

InChI Key

AKABTULQHNBDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)N

Origin of Product

United States

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